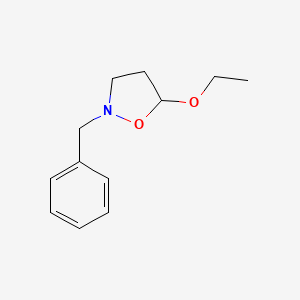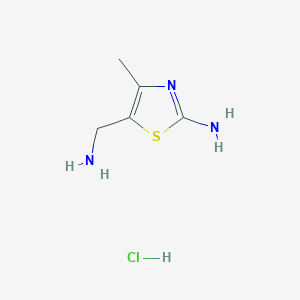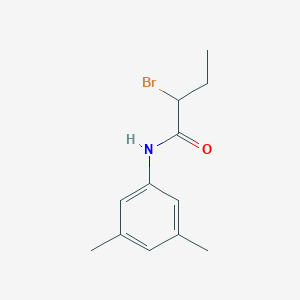
1-Octyl-3-methylimidazolium dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octyl-3-methylimidazolium dihydrogen phosphate is an ionic liquid belonging to the imidazolium family. Ionic liquids are salts that are liquid at or below 100°C and are composed entirely of ions. This compound is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. These characteristics make it a valuable material in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Octyl-3-methylimidazolium dihydrogen phosphate can be synthesized through a reaction between 1-octyl-3-methylimidazolium chloride and phosphoric acid. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps such as recrystallization or distillation to achieve high purity levels required for specific applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Octyl-3-methylimidazolium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The imidazolium ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphates, while substitution reactions can produce a variety of substituted imidazolium compounds .
Wissenschaftliche Forschungsanwendungen
1-Octyl-3-methylimidazolium dihydrogen phosphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-octyl-3-methylimidazolium dihydrogen phosphate exerts its effects involves several molecular interactions:
Vergleich Mit ähnlichen Verbindungen
1-Octyl-3-methylimidazolium dihydrogen phosphate can be compared with other similar compounds in the imidazolium family:
1-Butyl-3-methylimidazolium dihydrogen phosphate: Similar in structure but with a shorter alkyl chain, leading to different solubility and stability properties.
1-Ethyl-3-methylimidazolium dihydrogen phosphate: Another similar compound with a shorter alkyl chain, used in different applications due to its distinct physicochemical properties.
1-Octyl-3-methylimidazolium hexafluorophosphate: This compound has a different anion, leading to variations in its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound, particularly its balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C12H25N2O4P |
|---|---|
Molekulargewicht |
292.31 g/mol |
IUPAC-Name |
dihydrogen phosphate;1-methyl-3-octylimidazol-1-ium |
InChI |
InChI=1S/C12H23N2.H3O4P/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;1-5(2,3)4/h10-12H,3-9H2,1-2H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
ZKJZHIXOEJVNFB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCN1C=C[N+](=C1)C.OP(=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12862803.png)

![2,6-Dichloro-5-methoxybenzo[d]thiazole](/img/no-structure.png)

![2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide](/img/structure/B12862827.png)
![2-Bromobenzo[d]oxazole-6-thiol](/img/structure/B12862832.png)

![Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-phenylethyl]-5-thiazolyl ester](/img/structure/B12862843.png)



![1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862881.png)
